molecular formula C10H24O2Si B6269254 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol CAS No. 125244-91-9

3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol

Cat. No. B6269254
CAS RN: 125244-91-9
M. Wt: 204.4
InChI Key:
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Description

3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol, also known as tert-butyldimethylsilyloxy-2-methylpropanol, is a silyl ether compound that is commonly used as a reagent in organic synthesis. It is a colorless liquid with a boiling point of 57.7 °C and a melting point of -50 °C. It is insoluble in water but soluble in most organic solvents. It is a versatile reagent, and its uses range from protecting groups to deprotection and cleavage of silyl ethers.

Scientific Research Applications

Tert-butyldimethylsilyloxy-2-methylpropanol is a useful reagent for organic synthesis and is used in a variety of research applications. It is commonly used as a protecting group for alcohols, phenols, and amines, as well as for the deprotection and cleavage of silyl ethers. It is also used to synthesize silyl ethers, as well as to modify and functionalize polymers.

Mechanism of Action

Tert-butyldimethylsilyloxy-2-methylpropanol functions as a silylating reagent, which means that it forms a silyl ether by reacting with an alcohol or phenol. This reaction is catalyzed by a base, such as an alkoxide, and is usually carried out in an inert atmosphere, such as nitrogen or argon. The reaction is reversible and can be used to deprotect and cleave silyl ethers.
Biochemical and Physiological Effects
Tert-butyldimethylsilyloxy-2-methylpropanol is not known to have any biochemical or physiological effects, as it is not known to be absorbed into the body. It is, however, a highly flammable liquid and should be handled with caution.

Advantages and Limitations for Lab Experiments

The use of 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-olmethylsilyloxy-2-methylpropanol in organic synthesis has numerous advantages. It is a highly reactive reagent, and its reactivity can be easily controlled by adjusting the reaction conditions. It is also a versatile reagent, and can be used for a variety of applications, from protecting groups to deprotection and cleavage of silyl ethers. It is also relatively inexpensive, making it a cost-effective reagent.
However, there are also some limitations to the use of 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-olmethylsilyloxy-2-methylpropanol in lab experiments. It is a highly flammable liquid, and should be handled with caution. It is also not very soluble in water, which can limit its use in aqueous reactions. Additionally, it is sensitive to air and light, and should be stored in a cool, dark place.

Future Directions

The use of 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-olmethylsilyloxy-2-methylpropanol in organic synthesis has numerous potential applications. It can be used to synthesize silyl ethers with a variety of functional groups, which can be used for a variety of purposes. It can also be used for the modification and functionalization of polymers, as well as for the preparation of silylated biomolecules. Additionally, it can be used in the development of new synthetic methods, such as the preparation of silyl ketene acetals and silyl enol ethers. Furthermore, it can be used in the preparation of novel catalysts, such as silyl-stabilized carbenes, which can be used for the synthesis of complex molecules. Finally, it can be used in the development of new methods for the synthesis of natural products, such as terpenes and phenolic compounds.

Synthesis Methods

The synthesis of 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-olmethylsilyloxy-2-methylpropanol is typically achieved through the reaction of tert-butylmagnesium chloride with 2-methylpropan-1-ol in the presence of a silylating agent, such as trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the resulting product is isolated by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol involves the protection of the hydroxyl group of 2-methylpropan-1-ol with a tert-butyldimethylsilyl (TBDMS) group, followed by oxidation of the resulting TBDMS-protected alcohol to yield the target compound.", "Starting Materials": [ "2-methylpropan-1-ol", "tert-butyldimethylsilyl chloride", "triethylamine", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Protection of 2-methylpropan-1-ol with TBDMS", "2-methylpropan-1-ol + TBDMS chloride + triethylamine -> 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol + triethylamine hydrochloride", "Step 2: Oxidation of TBDMS-protected alcohol to yield target compound", "3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol + acetic acid + sodium hydroxide + hydrogen peroxide -> 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol + sodium acetate + water", "Step 3: Workup", "The reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography over silica gel using a mixture of hexanes and ethyl acetate as eluent. The purified product is obtained as a colorless oil." ] }

CAS RN

125244-91-9

Molecular Formula

C10H24O2Si

Molecular Weight

204.4

Purity

95

Origin of Product

United States

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